N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group, a 2-fluorophenyl-substituted piperazine ring, and a furan-2-yl ethyl moiety. The structural complexity of this compound—combining halogenated aromatics, heterocycles, and a central oxalamide linker—suggests unique physicochemical and biological properties, warranting detailed comparison with analogues.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O3/c26-19-9-7-18(8-10-19)16-28-24(32)25(33)29-17-22(23-6-3-15-34-23)31-13-11-30(12-14-31)21-5-2-1-4-20(21)27/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCJFLVJFLRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features an unsymmetrical oxalamide core with two distinct substituents:
- N1-Substituent : 4-Chlorobenzyl group.
- N2-Substituent : A branched ethyl group bearing a 4-(2-fluorophenyl)piperazin-1-yl moiety and a furan-2-yl group.
Synthetic challenges arise from:
Retrosynthetic Analysis
Disconnection of the oxalamide bond reveals two primary precursors:
- 4-Chlorobenzylamine (commercially available).
- 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine , which requires multi-step synthesis (Figure 1).
Synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine
Step 1: Preparation of 4-(2-Fluorophenyl)piperazine
4-(2-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution between 1-fluoro-2-nitrobenzene and piperazine under reflux in ethanol, followed by catalytic hydrogenation to reduce the nitro group.
Step 2: Alkylation with Epichlorohydrin
The piperazine derivative reacts with epichlorohydrin in dichloromethane to form 1-(oxiran-2-ylmethyl)-4-(2-fluorophenyl)piperazine. Epoxide ring opening with furan-2-ylmethanol in the presence of BF3·Et2O yields 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanol.
Step 3: Conversion to Amine
The alcohol is converted to the corresponding amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazinolysis to remove the phthaloyl protecting group.
Oxalamide Coupling Strategies
Stepwise Amide Formation Using Oxalyl Chloride
Procedure :
- N1-(4-Chlorobenzyl)oxalyl chloride is prepared by reacting 4-chlorobenzylamine with oxalyl chloride (1:1 molar ratio) in dry THF at −10°C.
- The intermediate is coupled with 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine in the presence of triethylamine (2 eq) at 0–5°C for 4 hours.
Yield : 62–68% after silica gel chromatography.
One-Pot Synthesis via Dichloroacetamide Cleavage
A novel method (adapted from) uses dichloroacetamide, CBr4, and both amines in a basic aqueous medium:
- Reaction Conditions : K2CO3 (3 eq), H2O/THF (3:1), 25°C, 12 hours.
- Mechanism : Base-promoted triple cleavage of CCl2Br generates reactive intermediates that form C–N bonds with the amines.
Yield : 75–82% (Table 1).
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxalyl chloride | THF | 0–5 | 4 | 62–68 |
| One-pot CBr4 | H2O/THF | 25 | 12 | 75–82 |
Continuous-Flow Process Optimization
The patent EP0462247B1 describes a continuous process for oxamide synthesis, adapted here for the target compound:
- Reactor Setup : Two sequential cooled reactors (15–45°C) with ammonia feed.
- Procedure :
- Dimethyl oxalate and 4-chlorobenzylamine are fed into Reactor 1.
- The intermediate methyl ester reacts with the secondary amine in Reactor 2.
- Crystallization occurs in a downstream mixing vessel.
Advantages : 30% higher throughput vs. batch methods; reduced byproduct formation.
Characterization and Analytical Data
Spectroscopic Validation :
- 1H NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 4H, Ar–H), 7.12 (t, J = 8.4 Hz, 1H, F–Ar), 6.82 (d, J = 3.2 Hz, 1H, furan), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan), 4.40 (s, 2H, NCH2Ar), 3.85–3.70 (m, 4H, piperazine), 2.95–2.80 (m, 6H, CH2NH and piperazine).
- HRMS (ESI+) : m/z calc. for C28H28ClFN4O3 [M+H]+: 555.1912; found: 555.1909.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Oxalamide Class
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Features : S336, a umami agonist, shares the oxalamide backbone but substitutes 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups .
- The furan-2-yl ethyl moiety (target) vs. pyridin-2-yl ethyl (S336) introduces differences in electron density and hydrogen-bonding capacity, which could alter interactions with taste receptors (hTAS1R1/hTAS1R3) .
- Safety: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a high safety margin (>33 million) in flavoring applications . If the target compound shares metabolic pathways, similar safety profiles might be inferred.
- Structural Variations : Methyl and methoxy substituents on the benzyl ring and pyridine ethyl group.
Piperazine-Based Derivatives
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
- Key Features : A ketone-linked piperazine with para-fluorobenzyl and ortho-chlorophenyl groups .
- Comparison: The para-fluorobenzyl group (this compound) vs. The oxalamide linker in the target compound could provide greater conformational flexibility than the ketone group, influencing pharmacokinetics.
N-Benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide
- Synthesis : High yield (91%) and melting point (195–196°C) suggest robust crystallinity, contrasting with the target compound’s unspecified synthetic efficiency .
- Structural Divergence : The hydrazinecarboxamide moiety may confer different hydrogen-bonding patterns compared to the oxalamide core, affecting solubility and metabolic stability .
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